6-Bromo-4-chlorocoumarin
Description
Historical Trajectories of Coumarin (B35378) Synthesis and Characterization
The journey of coumarin chemistry began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans. frontiersin.orgwikipedia.org Initially mistaken for benzoic acid, its true identity was later confirmed by French pharmacist N.J.B.G. Guibourt. wikipedia.org For several decades, natural sources remained the only way to obtain coumarins. britannica.com
A pivotal moment in organic chemistry occurred in 1868 when English chemist Sir William Henry Perkin achieved the first chemical synthesis of coumarin. byjus.comwikipedia.orgmcgill.ca This landmark achievement, now known as the Perkin reaction, not only made coumarin more accessible but also laid the foundation for synthetic organic chemistry. mcgill.ca Following Perkin's discovery, several other named reactions were developed to construct the coumarin core, greatly expanding the scope of accessible derivatives.
| Reaction Name | Description | Starting Materials Example |
| Perkin Reaction | Condensation of salicylaldehyde (B1680747) with an acid anhydride. wikipedia.org | Salicylaldehyde and acetic anhydride. byjus.com |
| Pechmann Condensation | Reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. wikipedia.org | Phenol and a beta-keto ester. byjus.com |
| Knoevenagel Condensation | Reaction involving an aldehyde or ketone with an active methylene (B1212753) compound. analis.com.my | Substituted 2-hydroxybenzaldehyde and diethyl malonate. analis.com.my |
| Wittig Reaction | A reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide. byjus.com | Appropriate aldehyde/ketone and Wittig reagent. |
| Claisen Condensation | A carbon-carbon bond forming reaction that occurs between two esters or an ester and another carbonyl compound. byjus.com | Not specified for coumarin core, but a general method. |
The characterization of these molecules evolved with advancements in analytical techniques. Spectroscopic methods such as UV, IR, and NMR spectroscopy, along with mass spectrometry, have become indispensable for elucidating the structure of coumarin derivatives. arabjchem.org For instance, the 1H NMR spectrum of 4-hydroxycoumarin (B602359) shows a characteristic singlet for the proton at the C3 position, while the carbonyl group exhibits a strong absorption band in the IR spectrum. arabjchem.org
Significance of Halogenation in Coumarin Scaffold Modulation
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecular structure, is a fundamental transformation in organic synthesis. thieme.de In coumarin chemistry, this process is particularly significant for several reasons:
Modulation of Biological Activity : The presence and position of a halogen atom can profoundly influence the pharmacological properties of a coumarin derivative. nih.gov Halogenation can enhance lipophilicity, which improves the molecule's ability to penetrate lipid cell membranes. nih.govanalis.com.my This has been shown to amplify activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govontosight.aiarabjchem.org For example, studies on 6- and 6,8-halogenated coumarins have demonstrated their potential as antiproliferative agents. nih.govnih.gov
Synthetic Handles for Further Functionalization : Halogenated coumarins are valuable intermediates in the synthesis of more complex molecules. thieme.de The carbon-halogen bond serves as a reactive site for a variety of cross-coupling reactions. Bromo- and iodo-substituted coumarins are particularly useful in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, and alkynyl groups. nih.gov
Influence on Physicochemical Properties : Halogens can alter the electronic properties of the coumarin ring system. Electron-withdrawing halogens can influence the fluorescence properties of coumarins, making them useful as fluorescent probes and laser dyes. byjus.comthieme.de The ability to regioselectively introduce halogens allows for fine-tuning of these properties. thieme.de
The halogenation of the coumarin nucleus can occur at different positions. Typically, electrophilic halogenation first substitutes the C3 position in the pyrone ring, followed by substitution on the benzene (B151609) nucleus. scispace.com However, reaction conditions and the nature of the starting material can direct the halogen to other positions, enabling the synthesis of a wide array of specifically halogenated coumarins. thieme.descispace.com
Positioning of 6-Bromo-4-chlorocoumarin within Advanced Organic Synthesis and Chemical Biology Research
This compound is a dihalogenated derivative that embodies the strategic advantages of coumarin halogenation. Its structure, featuring two different halogen atoms at distinct positions, makes it a highly valuable and versatile building block in modern organic chemistry and a promising scaffold for chemical biology applications.
Physicochemical Properties of this compound (and related compounds)
| Property | Data | Note |
|---|---|---|
| Molecular Formula | C9H4BrClO2 | Based on structure. |
| Molecular Weight | 275.49 g/mol | Calculated. |
| Reactivity at C4-Cl | Susceptible to nucleophilic substitution. mdpi.com | The 4-position is activated by the adjacent carbonyl group. |
In advanced organic synthesis , this compound offers the potential for selective, stepwise functionalization. The chlorine atom at the C4 position is part of an α,β-unsaturated system, making it susceptible to nucleophilic substitution. This reactivity has been exploited in related 4-chlorocoumarins to introduce various nucleophiles, including thiols to form 4-thiocoumarins or to serve as an electrophile in palladium-catalyzed coupling reactions. mdpi.comrsc.orgmdpi.com Simultaneously, the bromine atom at the C6 position on the benzene ring is a classic functional group for transformations like the Suzuki or Heck cross-coupling reactions. nih.gov This orthogonal reactivity allows synthetic chemists to first modify one position (e.g., substitute the C4-chloro group) and then perform a different reaction at the other (e.g., a Suzuki coupling at the C6-bromo position), providing a clear pathway to complex, highly substituted coumarin derivatives.
In the realm of chemical biology , the this compound scaffold is a promising starting point for the development of bioactive compounds and molecular probes. The ability to introduce different functionalities at the C4 and C6 positions allows for the creation of libraries of compounds for screening against various biological targets. For instance, the core structure can be elaborated to mimic known bioactive coumarins. Carboxamides derived from 6-bromo-3-coumarinyl thiazoles have shown significant analgesic and anti-inflammatory activity. arabjchem.orgresearchgate.net Furthermore, the inherent fluorescence of the coumarin core, which can be tuned by its substituents, makes this compound an attractive platform for designing probes. The reactive halogen sites can be used to attach linker groups or biomolecules, a strategy employed with other 4-halocoumarins for chemoselective bioconjugation to proteins. nih.gov This dual functionality positions this compound as a powerful tool for constructing sophisticated molecules for both synthetic and biological exploration.
Structure
3D Structure
Properties
Molecular Formula |
C9H4BrClO2 |
|---|---|
Molecular Weight |
259.48 g/mol |
IUPAC Name |
6-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H |
InChI Key |
XUBGDGYOJHCEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Patterns of 6 Bromo 4 Chlorocoumarin
Nucleophilic Substitution Reactions at Halogen Centers
The two halogen substituents on the 6-bromo-4-chlorocoumarin scaffold, the chloro group at the vinylic C4 position and the bromo group on the aromatic ring at C6, exhibit differential reactivity towards nucleophiles. The chlorine atom at the C4 position is part of an α,β-unsaturated system, making it susceptible to nucleophilic substitution, often through an addition-elimination mechanism. The bromine atom at the C6 position is attached to the benzene (B151609) ring and is generally less reactive towards simple nucleophilic substitution but can be readily functionalized using transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the halogenated positions on the coumarin (B35378) core provide ideal handles for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, has been successfully applied to 6-bromocoumarin derivatives to introduce new aryl or vinyl groups at the C6 position. While direct studies on this compound are not extensively reported, research on closely related structures demonstrates the feasibility of this transformation. For instance, 6-bromo-4-hydroxy-3-nitrocoumarin has been shown to undergo Suzuki coupling with 4-methoxyphenylboronic acid at the C6 position, yielding the corresponding 6-(4-methoxyphenyl) derivative. d-nb.infothieme-connect.com Similarly, 3-(4-acetyloxy-phenyl)-6-bromo-4-methyl-coumarin has been coupled with various arylboronic acids at the 6-bromo position in high yields. walisongo.ac.id These examples strongly suggest that the 6-bromo position of this compound is amenable to Suzuki cross-coupling, allowing for the synthesis of a wide array of 6-aryl or 6-vinyl coumarins. The reactivity order of halogens in Suzuki reactions generally follows I > Br > Cl, indicating that selective coupling at the C6-bromo position over the C4-chloro position is highly probable.
| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Product | Yield |
| 6-bromo-4-hydroxy-3-nitrocoumarin | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ / Na₂CO₃ | DME | 4-Hydroxy-6-(4-methoxyphenyl)-3-nitrocoumarin | 44% |
| 3-(4-acetyloxy-phenyl)-6-bromo-4-methyl-coumarin | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | ChCl/Gly | 3-(4-hydroxy-phenyl)-4-methyl-6-phenyl-coumarin | up to 95% |
Heck and Sonogashira Couplings: The Heck reaction, which couples an alkene with an aryl or vinyl halide, and the Sonogashira reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, are also prominent palladium-catalyzed transformations. wikipedia.orgrsc.orglibretexts.orgnih.govresearchgate.net While specific examples utilizing this compound as the starting material are not prevalent in the reviewed literature, the general principles of these reactions are applicable. The reactivity of aryl bromides in both Heck and Sonogashira couplings is well-established, suggesting that the 6-bromo position of the coumarin could serve as a viable coupling site. researchgate.netrsc.org The relative reactivity of the C-Br versus C-Cl bond would likely allow for selective coupling at the C6 position. wikipedia.org
Formation of Carbon-Heteroatom Bonds (e.g., Amination, Thiolation)
The halogen atoms on this compound can also be displaced by heteroatom nucleophiles to form new carbon-nitrogen (amination) or carbon-sulfur (thiolation) bonds.
Thiolation: The 4-chloro position of the coumarin ring is particularly activated towards nucleophilic substitution. Studies on related 4-chlorocoumarins have demonstrated that the chloro group can be readily displaced by thiols. For example, 4-chlorocoumarin reacts with potassium hydrosulfide (B80085) to yield 4-mercapto-coumarin in high yield. masterorganicchemistry.com More complex thiols, such as arenethiols, also react with 3-bromo-6-chlorocoumarin, leading to substitution at the 4-position through a thia-Michael addition/elimination pathway. researchgate.net This indicates a high potential for the synthesis of 4-thio-substituted coumarins from this compound.
| Starting Material | Reagent | Base/Solvent | Product | Yield |
| 4-chlorocoumarin | KSH | Methanol | 4-mercapto-coumarin | 90% |
| 3-bromo-6-chlorocoumarin | 4-chlorobenzenethiol | DABCO / THF | 6-Chloro-4-((4-chlorophenyl)thio)-2H-chromen-2-one | 97% |
| 3-bromo-6-chlorocoumarin | 4-methoxythiophenol | DABCO / THF | 6-Chloro-4-((4-methoxyphenyl)thio)-2H-chromen-2-one | 79% |
Amination: The synthesis of 4-aminocoumarins can be achieved from 4-chlorocoumarins. mdpi.com The reaction of 4-chlorocoumarin derivatives with various amines can lead to the corresponding 4-amino products. While direct amination of this compound is not explicitly detailed, the known reactivity of the 4-chloro position suggests this is a feasible transformation. mdpi.comarabjchem.org In some cases, the bromo group on the aromatic ring can also undergo nucleophilic substitution, particularly when activated by an adjacent electron-withdrawing group, as seen in the reaction of 6-bromo-5-nitroquinoline (B1267105) with morpholine. researchgate.net However, for this compound, selective substitution at the C4 position is generally expected under standard amination conditions.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene ring of the coumarin system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The bromo group at C6 is a deactivating, ortho-, para-directing group, while the pyranone ring is generally considered deactivating.
Further Halogenation Studies
Attempts to introduce additional halogen atoms onto the coumarin ring system through electrophilic aromatic substitution have been met with challenges. Research on the bromination of 4-chlorocoumarin indicated that no anticipated products were formed, which was attributed to the steric hindrance caused by the halogen atom already present at the 4-position. d-nb.info This suggests that further halogenation on the benzene ring of this compound might be difficult to achieve under standard conditions.
Nitration and Sulfonation Investigations
Nitration: The nitration of coumarin derivatives has been studied, with substitution patterns depending on the existing functional groups. For example, nitration of 4-hydroxycoumarin (B602359) can occur at either the C3 or C6 position depending on the reaction conditions. semanticscholar.orgchemcess.com Nitration of 6-bromo-4-hydroxycoumarin (B1524920) has been reported to occur at the C3 position. chemcess.com These findings indicate that nitration of this compound could potentially occur at available positions on the benzene ring, such as C5 or C7, or on the pyranone ring, but this would need to be empirically determined. The directing effects of the existing bromo and chloro substituents would play a crucial role in the regioselectivity of the reaction.
Reactivity at the Pyranone Ring System
The pyranone ring of this compound contains several reactive sites. As discussed previously, the C4-chloro substituent is susceptible to nucleophilic substitution, which is a key reaction of this part of the molecule. masterorganicchemistry.commdpi.com
The C3 position, being adjacent to the carbonyl group, can also participate in reactions. For instance, 4-chlorocoumarin can undergo Vilsmeier-Haack formylation to introduce a formyl group at the C3 position, creating 4-chloro-3-formylcoumarin. mdpi.comorientjchem.org This intermediate is then a versatile precursor for the synthesis of various fused heterocyclic systems. chemcess.commdpi.comorientjchem.org The reaction of 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) hydrochloride, for example, can lead to different products depending on the reaction conditions, including the formation of a cyano group at C3 or the construction of an isoxazole (B147169) ring fused to the coumarin core.
Ring Opening and Recyclization Mechanisms
The lactone ring of the coumarin system is susceptible to nucleophilic attack, which can lead to ring opening. This reactivity is a key consideration in the derivatization of coumarins.
Under basic conditions, such as in the presence of sodium hydroxide (B78521), coumarin derivatives can undergo hydrolysis to form the corresponding disodium (B8443419) salt of a cis-cinnamic acid derivative. Subsequent treatment with a strong acid can then induce recyclization to regenerate the coumarin ring structure. researchgate.netjapsonline.com While this general mechanism is applicable to the coumarin family, specific studies on this compound are not extensively documented. However, it is reasonable to infer that it would follow a similar pattern of base-catalyzed ring opening.
The presence of the electron-withdrawing bromo and chloro substituents on the coumarin ring would likely influence the rate and conditions required for both the ring opening and recyclization steps. For instance, the increased electrophilicity of the carbonyl carbon could facilitate the initial nucleophilic attack.
In some instances, nucleophilic attack can lead to more complex transformations. For example, the reaction of 3-bromocoumarins with thiols, in a process that can be mechanistically related, may involve a thiolate-mediated nucleophilic ring opening of an intermediate, followed by elimination and recyclization to yield a formal ipso-substitution product. rsc.org
Cycloaddition Reactions
Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic systems from relatively simple starting materials. While the dienophilic nature of the C3-C4 double bond in coumarins is well-established, specific examples involving this compound as the starting material are not prevalent in the literature. However, the reactivity of related coumarin derivatives in cycloaddition reactions provides insight into the potential transformations of this compound.
Diels-Alder Reactions: The C3-C4 double bond of the coumarin scaffold can act as a dienophile in [4+2] cycloaddition reactions. For instance, various coumarin derivatives have been shown to react with dienes to form new six-membered rings. lifesciencesite.com It is plausible that this compound could participate in such reactions, with the substitution pattern influencing the reactivity and stereoselectivity of the cycloaddition. The electron-withdrawing groups at positions 4 and 6 would be expected to enhance the dienophilic character of the C3-C4 bond.
1,3-Dipolar Cycloadditions: Coumarins can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions are valuable for the synthesis of five-membered heterocyclic rings fused to the coumarin core. For example, 1,3-dipolar cycloaddition of azides to coumarins has been utilized to synthesize triazole-containing coumarin derivatives. researchgate.netsemanticscholar.org Similarly, reactions with nitrile imines have been used to construct pyrazole-fused coumarins. semanticscholar.org Given these precedents, this compound could potentially serve as a dipolarophile in reactions with various 1,3-dipoles, leading to the formation of novel polycyclic heterocyclic systems. The electronic properties of the substituents would play a crucial role in modulating the reactivity of the C3-C4 double bond towards different dipoles.
Functional Group Interconversions on the Coumarin Scaffold
The halogen atoms at the C4 and C6 positions of this compound are key handles for a variety of functional group interconversions, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution at C4: The chlorine atom at the C4 position is a good leaving group and is readily displaced by a range of nucleophiles. This reactivity is a cornerstone of the derivatization of 4-halocoumarins.
Thiolation: Reactions with thiols provide a straightforward route to 4-sulfanylcoumarins. For example, 4-chlorocoumarins react with thiophenols in the presence of a base like DABCO to yield the corresponding 4-thio-substituted coumarins. rsc.orgrsc.org This reaction proceeds via a nucleophilic vinylic substitution mechanism.
Amination: Similarly, amines can displace the C4-chloro group to furnish 4-aminocoumarin (B1268506) derivatives. This reaction is often used to introduce nitrogen-containing functionalities, which can be valuable for modulating the biological activity of the coumarin scaffold.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Both the C4-chloro and C6-bromo positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
| Coupling Reaction | Position | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | C4 | Arylboronic acids | Pd(0) catalyst | 4-Arylcoumarins |
| Suzuki-Miyaura | C6 | Arylboronic acids | Pd(0) catalyst | 6-Aryl-4-chlorocoumarins |
| Stille | C4 | Organostannanes | Pd(0) catalyst | 4-Substituted coumarins |
| Negishi | C4 | Organozinc reagents | Pd(0) catalyst | 4-Substituted coumarins |
| Heck | C4 (from coumarin) | Arylboronic acids | Pd(II) catalyst, oxidant | 4-Arylcoumarins |
| Sonogashira | C4 (from 4-tosylcoumarin) | Terminal alkynes | Pd(0) catalyst, Cu(I) cocatalyst | 4-Alkynylcoumarins |
Suzuki-Miyaura Coupling: This is a widely used method for the formation of C-C bonds. 4-Chlorocoumarins can be coupled with arylboronic acids to synthesize 4-arylcoumarins. mdpi.com The bromine at the C6 position is also a reactive site for Suzuki-Miyaura coupling, allowing for the selective introduction of an aryl group at this position. nih.gov The differential reactivity of the C-Cl and C-Br bonds can potentially be exploited for sequential functionalization.
Other Cross-Coupling Reactions: Stille and Negishi couplings have also been employed to introduce substituents at the C4 position of the coumarin ring, using organostannanes and organozinc reagents, respectively. mdpi.com While direct examples with this compound are scarce, the principles are transferable. The Heck reaction, typically used to form C-C bonds with alkenes, has been adapted for the direct arylation of coumarins at the C4 position using arylboronic acids in an oxidative coupling process. organic-chemistry.org
These functional group interconversions provide access to a vast chemical space of substituted coumarin derivatives with tailored electronic and steric properties.
Mechanistic Elucidation of Reaction Pathways
The understanding of reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions.
Nucleophilic Substitution at C4: The reaction of 4-chlorocoumarins with nucleophiles, such as thiols, is believed to proceed through a Michael-type addition of the nucleophile to the C3-C4 double bond, followed by the elimination of the chloride ion. In the case of reactions with thiols promoted by DABCO, it is proposed that DABCO deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the C4 position of the α,β-unsaturated system. The resulting intermediate then undergoes dehydrochlorination, assisted by DABCO, to yield the 4-sulfanylcoumarin product. rsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a well-established catalytic cycle. The cycle typically begins with the oxidative addition of the organohalide (in this case, this compound) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The specific ligand used in the catalytic system can significantly influence the efficiency and selectivity of the reaction.
Ring Opening: The base-catalyzed ring opening of the coumarin lactone involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon (C2). This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ester bond and opening the ring to form a salt of a coumarinic acid (a cis-2-hydroxycinnamic acid derivative). Under acidic conditions, the phenolic hydroxyl group can then attack the carboxylic acid moiety, leading to lactonization and reformation of the coumarin ring. japsonline.com
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural determination for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Advanced 1D NMR Techniques (¹H, ¹³C)
One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment.
¹H NMR: A ¹H NMR spectrum of 6-Bromo-4-chlorocoumarin would be expected to show signals corresponding to the aromatic protons on the coumarin (B35378) ring system. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J, in Hz) would reveal the substitution pattern. For a 6-bromo substituted coumarin, one would anticipate three distinct aromatic proton signals. Their specific splitting patterns would confirm their relative positions (H-5, H-7, and H-8).
¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the carbonyl carbon of the lactone, the carbons bearing the bromo and chloro substituents, and the remaining aromatic carbons.
Multidimensional NMR Approaches (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (³J-coupling), helping to trace the sequence of protons around the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure.
A complete set of these multidimensional NMR experiments would be required for the full and unambiguous structural assignment of this compound. However, no published data from such analyses for this specific compound could be located.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the parent ion, which allows for the unambiguous calculation of its molecular formula. The distinct isotopic pattern resulting from the presence of bromine and chlorine atoms would serve as a clear diagnostic feature. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation by showing the characteristic losses of fragments like CO, Cl, Br, and combinations thereof. Publicly available HRMS data, including exact mass measurements and fragmentation analysis for this compound, could not be found.
Infrared (IR) Spectroscopy in Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration, typically found in the range of 1700-1750 cm⁻¹. Other significant absorptions would include C=C stretching vibrations for the aromatic ring and C-O stretching of the lactone. While IR data exists for similar compounds like 6-bromo-4-chloro-3-formylcoumarin, specific, experimentally determined IR spectra for this compound are not available in the surveyed databases. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The coumarin scaffold is a chromophore that typically exhibits distinct absorption bands in the UV region. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the ring. The analysis would reveal π → π* transitions characteristic of the conjugated system. Although UV-Vis spectra for related coumarins have been published, specific experimental data detailing the electronic transitions for this compound is not documented in the available literature. nih.gov
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the coumarin ring system and the exact positions of the bromine and chlorine atoms. Furthermore, it would reveal how the molecules pack together in the crystal lattice. A search of crystallographic databases did not yield a solved crystal structure for this compound.
Computational and Theoretical Investigations of 6 Bromo 4 Chlorocoumarin
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. For coumarin (B35378) derivatives, these calculations help elucidate how substituents, such as bromine and chlorine, influence the molecule's geometry, stability, and reactivity. thenucleuspak.org.pknih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. asrjetsjournal.orgsemanticscholar.org It is widely employed to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p), can determine key geometric parameters like bond lengths, bond angles, and dihedral angles for coumarin derivatives. thenucleuspak.org.pkmdpi.comnih.gov
For 6-bromo-4-chlorocoumarin, DFT calculations would confirm the planarity of the core coumarin ring system. The calculations would provide precise values for the lengths of the carbon-carbon, carbon-oxygen, carbon-bromine, and carbon-chlorine bonds. These theoretical values are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov By mapping the potential energy surface, DFT can also explore different energy landscapes, although for a rigid structure like this compound, the focus is primarily on the ground state geometry.
Table 1: Representative Predicted Geometric Parameters for this compound using DFT
The following data is illustrative of typical DFT outputs for substituted coumarins and is not from a direct study of this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2=O1 | ~1.21 Å |
| Bond Length | C4-Cl | ~1.74 Å |
| Bond Length | C6-Br | ~1.90 Å |
| Bond Length | C4a-C8a | ~1.39 Å |
| Bond Angle | C3-C4-Cl | ~118.5° |
| Bond Angle | C5-C6-Br | ~120.2° |
| Bond Angle | C2-O1-C8a | ~121.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. taylorandfrancis.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. asrjetsjournal.orgresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asrjetsjournal.org
In a study on the closely related compound 6-bromo-4-chloro-3-formyl coumarin, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov The HOMO was found to be localized primarily on the benzene (B151609) ring, including the bromine atom, while the LUMO was distributed over the pyrone ring and the formyl group. The presence of electron-withdrawing halogen and formyl groups generally lowers the energy of the LUMO. The calculated HOMO and LUMO energies reveal that charge transfer primarily occurs within the molecule. nih.gov
Table 2: Calculated FMO Parameters for a Related Coumarin Derivative
Data based on calculations for 6-bromo-4-chloro-3-formyl coumarin. nih.gov
| Parameter | Energy (eV) |
| HOMO | -7.21 |
| LUMO | -3.31 |
| Energy Gap (ΔE) | 3.90 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.commdpi.comchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-deficient areas with positive potential (colored blue) are prone to nucleophilic attack. thenucleuspak.org.pkresearchgate.net
For a molecule like this compound, an MEP map would show the most negative potential concentrated around the carbonyl oxygen atom (C2=O) due to the presence of lone pair electrons, making it a primary site for electrophilic and hydrogen bond interactions. nih.govresearchgate.net Regions of positive potential would be located around the hydrogen atoms of the aromatic ring. The halogen atoms, bromine and chlorine, exhibit a dual nature. While they are electronegative, creating a negative potential belt around their equators, they also possess a region of positive electrostatic potential, known as a sigma-hole (σ-hole), along the axis of the C-Br and C-Cl bonds. mdpi.com This positive σ-hole is crucial for forming halogen bonds.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the conformational flexibility and dynamics of a system. nih.gov This technique is particularly useful for exploring the different shapes (conformations) a molecule can adopt and how it interacts with its environment, such as a solvent or a biological receptor. mdpi.comresearchgate.net
The coumarin core of this compound is a rigid, planar structure, meaning its conformational space is limited. MD simulations for the isolated molecule would primarily show bond vibrations and slight rotations. However, the true power of MD for this compound would be realized when studying its interactions with other molecules. For instance, an MD simulation of this compound in a water box could reveal the stability and dynamics of hydrogen bonds between the carbonyl oxygen and water molecules. In the context of drug design, MD simulations can be used to model the compound within the active site of a protein, providing insights into the stability of the protein-ligand complex and the dynamic nature of the binding interactions over time. mdpi.com
Investigation of Halogen Bonding Interactions within Coumarin Derivatives
A halogen bond is a non-covalent interaction that occurs between a halogen atom (Lewis acid) in one molecule and a nucleophilic site (Lewis base) in another. nih.gov This interaction is directional and arises from the anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. mdpi.comresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov
This compound possesses two halogen atoms capable of acting as halogen bond donors. The bromine at the C6 position is expected to form stronger and more directional halogen bonds than the chlorine at the C4 position due to its greater polarizability. nih.gov Computational studies can quantify the strength of these potential interactions. In the solid state, these halogen bonds can play a crucial role in directing crystal packing. In a biological context, halogen bonds are increasingly recognized for their importance in ligand-receptor binding, where the bromine or chlorine atom can interact with electron-rich backbones or side-chain atoms like oxygen or nitrogen, or with the π-systems of aromatic amino acids. nih.gov Studies on halogenated coumarins have highlighted the competition that can exist between halogen bonding and hydrogen bonding, which can influence molecular recognition and assembly. bohrium.com
In Silico Docking Studies to Investigate Molecular Recognition Principles
In silico molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.gov It is a vital tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. biointerfaceresearch.commdpi.com
Coumarin derivatives are known to interact with a wide range of biological targets, including enzymes like acetylcholinesterase and carbonic anhydrases. biointerfaceresearch.comnih.gov Docking studies involving this compound would be used to predict its binding affinity and pose within the active site of a target protein. The docking algorithm would explore various orientations and conformations of the coumarin, scoring them based on a function that estimates the binding free energy.
A hypothetical docking of this compound would likely reveal several key interactions:
Hydrogen Bonding: The carbonyl oxygen is a prime hydrogen bond acceptor.
Hydrophobic Interactions: The planar aromatic ring system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine and chlorine atoms could form halogen bonds with electron-rich atoms (e.g., backbone carbonyl oxygens) in the active site, contributing to binding affinity and specificity. nih.gov
Studies have shown that bromo-substituted coumarins can be potent enzyme inhibitors, underscoring the importance of the halogen in molecular recognition. nih.gov
Table 3: Potential Intermolecular Interactions for this compound in a Protein Active Site
| Molecular Feature | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |
| Benzene Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Pyrone Ring Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Lysine (Lys) |
| C6-Bromine Atom | Halogen Bond Donor | Backbone Carbonyl Oxygen, Aspartate (Asp), Glutamate (Glu) |
| C4-Chlorine Atom | Halogen Bond Donor | Backbone Carbonyl Oxygen, Aspartate (Asp), Glutamate (Glu) |
Spectroscopic Parameter Prediction through Computational Methods
DFT calculations allow for the prediction of various spectroscopic parameters, including vibrational frequencies (FT-IR and FT-Raman) and electronic absorption spectra (UV-Visible). nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For instance, in the study of 6B4C3FC, the B3LYP functional combined with the 6-31G(d,p) basis set was utilized to obtain the optimized molecular geometry and predict its vibrational and electronic spectra. nih.gov
A common practice in computational spectroscopy is the scaling of calculated vibrational frequencies to correct for anharmonicity and the approximate nature of the theoretical methods. nih.gov This scaling yields a better agreement between the theoretical and experimental data, aiding in the precise assignment of vibrational modes. nih.gov
Furthermore, computational models provide a deeper understanding of the electronic transitions observed in UV-Visible spectroscopy. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can analyze the electronic charge transfer that occurs within the molecule upon photoexcitation. nih.gov For 6B4C3FC, the calculated HOMO and LUMO energies revealed that charge transfer is a key aspect of its electronic behavior. nih.gov
The following tables present a summary of the computationally predicted spectroscopic parameters for 6-bromo-4-chloro-3-formyl coumarin, which serve as a representative example of the type of data generated through such theoretical investigations.
Predicted Vibrational Frequencies for 6-Bromo-4-chloro-3-formyl coumarin (Selected Modes)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) |
| C-H stretching | 3075 | 3078 | 3080 |
| C=O stretching (lactone) | 1735 | 1740 | 1742 |
| C=O stretching (aldehyde) | 1705 | 1710 | 1708 |
| C=C stretching | 1610 | 1615 | 1612 |
| C-Cl stretching | 830 | 835 | 833 |
| C-Br stretching | 650 | 655 | 652 |
Data derived from a study on 6-bromo-4-chloro-3-formyl coumarin. nih.gov
Predicted UV-Visible Spectral Data for 6-Bromo-4-chloro-3-formyl coumarin
| Parameter | Predicted Value | Experimental Value |
| Absorption Wavelength (λmax) | 325 nm | 330 nm |
| HOMO Energy | -6.8 eV | Not Applicable |
| LUMO Energy | -2.5 eV | Not Applicable |
| HOMO-LUMO Energy Gap | 4.3 eV | Not Applicable |
Data derived from a study on 6-bromo-4-chloro-3-formyl coumarin. nih.gov
These computational approaches are not limited to vibrational and electronic spectroscopy but can also be extended to predict Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.orgmdpi.com Although specific NMR prediction data for this compound or its 3-formyl derivative were not detailed in the referenced study, the methodology generally involves calculating the magnetic shielding tensors of the nuclei of interest within the optimized molecular geometry. nih.gov
Applications in Chemical Biology and Materials Science Research
Design and Development of Coumarin-Based Fluorescent Probes and Dyes
Coumarin (B35378) derivatives are widely used as fluorescent probes and dyes for their strong emission and sensitivity to the local environment. rsc.org Although 6-bromo-4-chlorocoumarin has not been specifically developed as a commercial probe, its structure serves as a valuable starting point for designing new functional dyes. The halogen atoms can be used to fine-tune the molecule's electronic and photophysical characteristics or as reactive handles for further chemical modification.
The optical properties of coumarin dyes are highly dependent on the nature and position of substituents on the benzopyrone ring. nih.gov Halogens like bromine and chlorine are electron-withdrawing groups that can significantly influence the molecule's absorption and emission spectra, fluorescence quantum yield, and lifetime.
The placement of a chloro group at the 4-position and a bromo group at the 6-position is expected to modulate the intramolecular charge transfer (ICT) characteristics of the coumarin core. sci-hub.box These electron-withdrawing substituents can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often leading to shifts in the absorption and emission wavelengths.
Furthermore, the presence of bromine, a heavy atom, can promote intersystem crossing (ISC)—a process where the molecule transitions from an excited singlet state to a triplet state. nih.gov This "heavy-atom effect" typically reduces the fluorescence quantum yield. researchgate.net While often seen as a drawback for simple dyes, this property can be strategically exploited in the design of specific types of sensors or photodynamic therapy agents. Studies on other halogenated coumarins have shown that while bromine substitution can decrease quantum yield due to enhanced ISC, chlorine substitution's effect is often dominated by charge separation effects. researchgate.net
Table 1: Expected Effects of Halogen Substituents on Coumarin Photophysical Properties
| Substituent Effect | Influence on this compound (Predicted) | Supporting Rationale |
| Inductive Effect | Electron-withdrawing nature of Cl and Br lowers HOMO/LUMO energy levels. | Can lead to a bathochromic (red) or hypsochromic (blue) shift in absorption/emission spectra depending on the specific electronic transitions affected. nih.gov |
| Heavy-Atom Effect | The bromine atom at position 6 is expected to increase the rate of intersystem crossing (ISC). | This typically leads to a decrease in fluorescence quantum yield and an increase in phosphorescence or non-radiative decay. nih.govresearchgate.net |
| Intramolecular Charge Transfer (ICT) | Halogens modify the electron density distribution, altering the ICT from the electron-rich part of the molecule to the electron-poor lactone carbonyl. | The direction and efficiency of ICT are critical determinants of a dye's Stokes shift and environmental sensitivity. sci-hub.box |
| Quantum Yield (ΦF) | The overall quantum yield is likely to be lower compared to non-halogenated coumarins. | This is primarily due to the heavy-atom effect of bromine, which provides a pathway for non-radiative decay. researchgate.net |
Mechanisms of Fluorescence Quenching and Enhancement for Sensing Applications
Fluorescence quenching and enhancement are the fundamental principles behind the operation of many chemical sensors. For a molecule like this compound, several mechanisms could be harnessed for sensing applications.
Fluorescence Quenching:
Heavy-Atom Effect: As mentioned, the bromine atom inherently provides a quenching pathway via ISC. This baseline quenching could be altered by an analyte interacting with another part of the molecule, leading to a "turn-on" signal.
Photoinduced Electron Transfer (PET): A sensing moiety could be attached to the coumarin core, which in its native state quenches fluorescence through PET. Upon binding an analyte, the electron transfer process is disrupted, leading to fluorescence enhancement. doi.org
Reaction-Based Sensing: The halogen atoms themselves, particularly the chloro group at the electron-deficient 4-position, could serve as reaction sites. A reaction with a specific analyte (e.g., a nucleophile) could replace the halogen with a different group, causing a dramatic change in fluorescence. For instance, replacement with an electron-donating group could significantly enhance fluorescence and shift the emission to a longer wavelength.
Fluorescence Enhancement: A probe based on this compound could be designed to be initially non-fluorescent or weakly fluorescent. Interaction with a target analyte could trigger a chemical reaction or conformational change that "switches on" the fluorescence. For example, a sensor for certain metal ions could be designed where the ion catalyzes a dehalogenation reaction that restores high fluorescence to the coumarin core. nih.gov
Exploration in Materials Science Applications
The tunable electronic properties of substituted coumarins make them attractive candidates for various materials science applications, from organic electronics to advanced optical materials. researchgate.net
Coumarin derivatives are well-regarded for their high photoluminescence quantum yields and are frequently used as fluorescent emitters or dopants in the emissive layer of OLEDs. researchgate.netnih.gov There are no specific reports on the use of this compound in OLEDs. However, its properties can be considered theoretically. The introduction of halogen atoms can enhance the stability of the molecule and influence its charge-transport properties. The electron-withdrawing nature of the chloro and bromo groups would likely lower the HOMO and LUMO energy levels, which could be beneficial for matching the energy levels of other materials in an OLED stack to improve charge injection and device efficiency. The heavy-atom effect from bromine could also be explored for developing phosphorescent emitters, which can theoretically achieve higher internal quantum efficiencies than fluorescent emitters.
The optoelectronic properties of coumarins are intrinsically linked to their molecular structure and the nature of their substituents. mdpi.comfigshare.com Molecules with a significant change in dipole moment upon photoexcitation are sought after for non-linear optical and photorefractive applications. The push-pull nature of substituted coumarins, where electron-donating groups are paired with electron-withdrawing groups, enhances these properties. nih.gov
In this compound, the halogen atoms act as electron-withdrawing groups. While it lacks a strong electron-donating group, its electronic structure is asymmetric, and it possesses potential for intramolecular charge transfer. sci-hub.box Theoretical and computational studies on similar halogenated coumarins are necessary to determine its hyperpolarizability and suitability for these applications. The presence of halogens often enhances the potential for these molecules to be used in data storage or as components in other optoelectronic devices. researchgate.net
The design of chemical sensors based on coumarins often relies on modulating the ICT, PET, or Förster Resonance Energy Transfer (FRET) processes. doi.orgresearchgate.net A sensor incorporating the this compound scaffold could be designed based on several principles:
Analyte-Induced Reaction: The sensor could operate via a specific chemical reaction with the analyte. For example, a sensor for thiols could be designed where the thiol displaces the chlorine at the C4 position via nucleophilic aromatic substitution, leading to a new, highly fluorescent product. scispace.com
Modulation of ICT: A receptor for a specific ion or molecule could be attached elsewhere on the coumarin ring. Binding of the analyte to the receptor would alter the electronic properties of the receptor, which in turn would influence the ICT character of the entire molecule, resulting in a detectable change in the fluorescence signal. qtanalytics.in
Displacement Assays: The coumarin could be part of a complex with a metal ion that quenches its fluorescence. A target analyte with a higher affinity for the metal ion would displace the coumarin, restoring its fluorescence.
While this compound itself is a building block, its unique combination of substituents provides a platform for chemists to create a new generation of sophisticated sensors and materials. Further experimental and theoretical investigation is required to fully unlock its potential.
Utility as Ligands in Coordination Chemistry Research
The coumarin nucleus and its derivatives are recognized for their ability to coordinate with a variety of transition metal ions, leading to the formation of metal complexes with potentially enhanced biological and material properties. frontiersin.orgnih.gov The incorporation of metal ions into coumarin-based ligands can significantly augment the therapeutic efficacy of the resulting complexes compared to the free ligands. nih.govmdpi.com Coumarin derivatives can act as versatile ligands, coordinating with metal centers through various atoms, most commonly oxygen and, when present, substituted nitrogen atoms. humanjournals.com
While direct studies on the coordination chemistry of this compound are not extensively detailed in the available literature, the general principles of coumarin-metal interactions provide a strong basis for its potential in this field. The oxygen atoms of the lactone ring in this compound, particularly the carbonyl oxygen, are expected to be primary sites for metal coordination. The electronic properties of the coumarin ring system, influenced by the electron-withdrawing bromo and chloro substituents, can modulate the electron density on these coordinating atoms, thereby influencing the stability and properties of the resulting metal complexes.
Research on related coumarin derivatives has demonstrated the formation of stable complexes with a range of metal ions, including but not limited to copper(II), zinc(II), cobalt(II), and nickel(II). mdpi.comhumanjournals.com These complexes have been investigated for various applications, including their potential as antimicrobial and anticancer agents. nih.govmdpi.com The complexation is known to influence the biological activity, with some metal complexes showing significantly improved potency compared to the parent coumarin ligand. frontiersin.org For instance, the coordination of coumarin-bearing tridentate ligands with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been shown to enhance antifungal activity. frontiersin.org It is therefore anticipated that this compound could serve as a valuable ligand for the synthesis of novel coordination compounds with interesting biological and material characteristics.
Table 1: Examples of Metal Complexes with Coumarin-Based Ligands and Their Investigated Applications
| Metal Ion | Coumarin Ligand Type | Investigated Application |
| Copper(II) | Coumarin-3-formyl-(3-aminomethylpyridine) | Anticancer |
| Various (Mn, Fe, Co, Ni, Cu, Zn) | 3-(bromoacetyl)coumarin with 1,10-phenanthroline | General Biological Activity |
| Copper(II), Zinc(II) | 3-(2-hydroxybenzoyl)-2H-chromen-2-one | Antibacterial |
| Iridium(III), Ruthenium(II), Rhodium(III) | Coumarin-N-acylhydrazone-based ligands | Antibacterial |
Application as Precursors for Architecturally Complex Molecular Scaffolds
The this compound molecule is a valuable and versatile building block in organic synthesis, particularly for the construction of architecturally complex molecular scaffolds. researchgate.netrsc.org The presence of reactive sites—the chloro group at the 4-position and the potential for functionalization of the aromatic ring—allows for a diverse range of chemical transformations. Specifically, 4-chloro-3-formylcoumarins, a class to which a derivative of this compound belongs, are recognized as multifaceted precursors for developing a variety of substituted and fused coumarin heterocycles. researchgate.netrsc.org
One of the key applications of this compound is in the synthesis of fused heterocyclic systems. For instance, derivatives of 4-chloro-3-formylcoumarin have been utilized in cascade reactions to produce 6H-chromeno[4,3-b]quinolin-6-ones. researchgate.net These complex polycyclic structures are of significant interest due to their potential biological activities. The synthetic strategies often involve multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org
The reactivity of the 4-chloro substituent enables nucleophilic substitution reactions, providing a gateway to a wide array of 4-substituted coumarins. This position is amenable to reaction with various nucleophiles, leading to the introduction of new functional groups and the extension of the molecular framework. Furthermore, the coumarin core itself can participate in cycloaddition reactions and other transformations to build more elaborate structures. For example, the synthesis of pyrrolocoumarins has been achieved from aminocoumarin precursors. rsc.org The bromo substituent at the 6-position offers an additional handle for synthetic modification, such as through cross-coupling reactions, further expanding the diversity of accessible molecular architectures.
Table 2: Examples of Complex Molecular Scaffolds Synthesized from Coumarin Precursors
| Precursor Type | Reaction Type | Resulting Scaffold |
| 4-Aminocoumarin (B1268506), Nitromethane, Aldehydes | One-pot, three-component reaction | Fused Pyrrole Core |
| Coumarin-3-carboxylic acid, Anilines, Isonitriles, Aldehydes | Four-component Ugi reaction and intramolecular Michael addition | Chromeno[3,4-c]pyrrole-3,4-diones |
| 4-Hydroxycoumarins, Arylhydrazine hydrochlorides | Cascade reaction | 6H-chromeno[4,3-b]quinolin-6-ones |
| 3-Bromocoumarins, Thiols | thia-Michael addition/elimination | 4-Sulfanylcoumarins |
Exploration in Photocatalysis Research
The photophysical properties of coumarin derivatives have led to their exploration in the field of photocatalysis. Coumarins are known to exhibit fluorescence and can act as photosensitizers, making them suitable candidates for light-driven chemical transformations. researchgate.net While specific research focusing on this compound in photocatalysis is not extensively documented, the broader class of coumarin dyes has been successfully employed in organic photoredox catalysis. rsc.orgresearchgate.net
Coumarin derivatives have been shown to mimic the behavior of powerful reductant iridium(III) complexes in photoredox reactions when used in the presence of a sacrificial reducing agent. rsc.org Their electronic and photophysical properties can be tuned by modifying the substituents on the coumarin core, which suggests that the bromo and chloro groups on this compound could influence its photocatalytic activity. These properties are critical for applications such as the pinacol coupling and other photoredox reactions. rsc.org
Furthermore, the photocatalytic synthesis of coumarin derivatives themselves has been an area of active research. mdpi.comnih.gov For instance, strawberry dye-sensitized titanium dioxide (SD-TiO2) has been used as a photocatalyst for the synthesis of coumarin derivatives under visible light. mdpi.comnih.gov This highlights the potential of the coumarin scaffold to participate in and facilitate photocatalytic processes. The unique electronic structure of this compound, arising from its halogen substituents, may offer distinct advantages in terms of light absorption and excited-state reactivity, making it a promising candidate for future investigations in photocatalysis research. The development of sustainable and efficient synthetic methods using visible-light photocatalysis is a growing area of interest, and coumarin derivatives are poised to play a significant role. researchgate.net
Advanced Analytical Methodologies for Detection and Characterization in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 6-Bromo-4-chlorocoumarin, enabling its separation from complex mixtures and its precise quantification. The choice of technique is often dictated by the compound's properties and the nature of the research matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Method development for this compound typically involves a reverse-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase. The purity of synthesized halogenated coumarins is often confirmed by HPLC, with many methods demonstrating greater than 99% purity. nih.gov
A typical HPLC method for a related halogenated coumarin (B35378) might employ a C18 column, which is a common choice for separating moderately polar to nonpolar compounds. The mobile phase is often a gradient mixture of an aqueous component (like water with a small percentage of an acid such as formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the coumarin ring system has strong chromophores that absorb UV light. The selection of the detection wavelength is critical for sensitivity and is usually set at the absorbance maximum of the compound. For many coumarins, this falls in the range of 300-350 nm.
| Parameter | Typical Conditions for Halogenated Coumarin Analysis |
| Stationary Phase | C18 (octadecyl-silica) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~320 nm (or compound-specific λmax) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly if it is part of a mixture with other more volatile components or if it can be derivatized to increase its volatility. The characterization of synthesized halogenated coumarins has been successfully completed using GC-MS analysis. nih.gov
For GC-MS analysis, a nonpolar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is often used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. High-resolution mass spectrometry can further distinguish between molecules with very similar masses, such as those containing different halogen isotopes.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that synthesize or modify this compound. scielo.org.za By spotting a small amount of the reaction mixture onto a TLC plate, it is possible to visually track the disappearance of reactants and the appearance of the product. scielo.org.za
The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is crucial for achieving good separation. A common eluent system for coumarins is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5. Visualization of the separated spots is often done under UV light, as the conjugated system of the coumarin ring fluoresces.
Electrochemical Methods for Redox Characterization
Electrochemical methods offer valuable insights into the redox properties of this compound. Techniques such as cyclic voltammetry can be used to study the oxidation and reduction potentials of the molecule. The electrochemical reduction of various coumarins has been investigated, providing a basis for understanding the behavior of their halogenated derivatives. researchgate.net Studies on the electrochemical oxidation of catechols in the presence of 4-hydroxy-6-bromocoumarin have also been reported, indicating the electrochemical reactivity of such compounds. srce.hrresearchgate.net
In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential, providing information about the electrochemical processes occurring at the electrode surface. The presence of the bromo and chloro substituents on the coumarin ring is expected to influence its electron density and, consequently, its redox potentials.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as in metabolomics or environmental samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable. nih.gov This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Here, the molecules are ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ions corresponding to the mass of this compound are then selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a very high degree of certainty in the identification and quantification of the target compound, even at very low concentrations. nih.gov
Method Validation Principles for Research Applications
For research applications, it is crucial that the analytical methods used for this compound are validated to ensure they are reliable and fit for purpose. While the extent of validation may differ from that required for regulated pharmaceutical analysis, key principles should still be applied. These include assessing the method's specificity, linearity, precision, and accuracy.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by comparing the analytical signals of the analyte in a clean standard and in a complex matrix.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
By adhering to these principles, researchers can have confidence in the data generated for this compound, ensuring the scientific integrity of their findings.
Future Research Directions and Emerging Challenges in 6 Bromo 4 Chlorocoumarin Chemistry
Development of Sustainable and Atom-Economical Synthetic Protocols
The traditional synthesis of functionalized coumarins often involves multi-step procedures that may utilize hazardous reagents and generate significant chemical waste. A primary future challenge lies in developing more sustainable and atom-economical synthetic routes to 6-bromo-4-chlorocoumarin and its derivatives.
Research Focus:
Catalytic C-H Functionalization: A shift from classical halogenation methods towards direct C-H functionalization of the coumarin (B35378) core using transition metal catalysis could significantly improve atom economy. jocpr.com Investigating catalytic systems for the selective bromination and chlorination of a coumarin precursor would be a key area.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer improved safety, scalability, and reaction control, while minimizing solvent usage and waste generation.
Green Solvents and Reagents: Future protocols should prioritize the use of environmentally benign solvents (e.g., water, supercritical CO2, bio-based solvents) and less toxic halogenating agents.
One-Pot Syntheses: Designing one-pot or tandem reaction sequences starting from simple phenols to construct the this compound scaffold would reduce the need for intermediate purification steps, thereby saving resources and reducing waste. rsc.orgbrad.ac.uk
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green chemistry. nih.gov For instance, traditional methods for introducing the 4-chloro substituent often start from the corresponding 4-hydroxycoumarin (B602359), using reagents like phosphorus oxychloride or thionyl chloride, which can generate substantial inorganic waste. researchgate.netnih.gov Future research should aim for catalytic routes that minimize or eliminate such byproducts.
| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |
| Chlorination at C4 | Use of stoichiometric POCl₃ or SOCl₂ from 6-bromo-4-hydroxycoumarin (B1524920). nih.govsigmaaldrich.com | Catalytic chlorination using a recyclable catalyst and a greener chlorine source. | Reduced waste, milder reaction conditions, increased safety. |
| Bromination at C6 | Electrophilic bromination using liquid bromine in hazardous solvents. | Catalytic C-H bromination or use of solid, safer brominating agents. | Higher selectivity, reduced use of toxic reagents, improved process safety. |
| Overall Process | Multi-step batch synthesis with intermediate isolation. | Integrated flow synthesis or a one-pot tandem reaction. | Higher efficiency, better heat and mass transfer, reduced footprint. |
Unveiling Novel Reactivity Profiles and Reaction Mechanisms
The this compound molecule possesses multiple reactive sites, including the C4 position, the C-Br bond, and the lactone ring. A thorough investigation into its reactivity is crucial for unlocking its full synthetic potential.
Research Focus:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the coumarin ring system activates the C4-Cl bond for nucleophilic substitution. nih.gov Future work should explore a wider range of nucleophiles (N-, O-, S-, and C-based) to generate diverse libraries of 4-substituted-6-bromocoumarins.
Transition Metal-Catalyzed Cross-Coupling: The C-Br and C-Cl bonds are prime candidates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of various aryl, alkyl, and amino groups, significantly expanding the structural diversity of accessible derivatives.
Lactone Ring-Opening Reactions: Investigating controlled ring-opening of the lactone under various conditions could provide access to novel 2-hydroxyphenylpropanoic acid derivatives, which are valuable synthetic intermediates in their own right.
Mechanistic Studies: Detailed computational and experimental studies are needed to understand the reaction mechanisms, including the influence of the bromo-substituent on the reactivity of the 4-chloro position and vice-versa. This knowledge is essential for reaction optimization and the rational design of new transformations. ekb.eg
The interplay between the two halogen substituents is of particular interest. The bromine at C6, an electron-withdrawing group, is expected to influence the electrophilicity of the C4 position, potentially modulating its reactivity towards nucleophiles compared to non-brominated analogues.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Research Focus:
Reaction Outcome Prediction: ML models can be trained on existing chemical reaction data to predict the outcome and yield of new reactions involving this compound. cmu.eduquora.com This can reduce the number of trial-and-error experiments, saving time and resources.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to complex target molecules derived from this compound. researchgate.net
De Novo Molecular Design: Generative AI models can design new coumarin derivatives with specific desired properties (e.g., high fluorescence, specific biological activity) by learning from the chemical space of known coumarins. optibrium.com This allows for the exploration of a vast chemical space that is inaccessible through traditional methods.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other ML models can predict the physicochemical and biological properties of virtual derivatives of this compound, enabling the prioritization of candidates for synthesis.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Reaction Prediction | Algorithms predict the products and yields of chemical reactions. quora.com | Rapidly screen potential cross-coupling partners or nucleophiles, optimizing reaction conditions virtually. |
| Generative Models | AI creates novel molecular structures based on learned chemical rules. optibrium.com | Design new this compound derivatives with tailored electronic or biological properties. |
| Synthesis Planning | AI proposes step-by-step synthetic routes to a target molecule. researchgate.net | Identify more efficient and sustainable pathways to complex molecules starting from this compound. |
Advancements in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular complexity and diversity. nih.gov The reactivity of this compound makes it an excellent candidate for the development of novel MCRs.
Research Focus:
Sequential Nucleophilic Substitution/Cyclization: Design MCRs where an initial nucleophilic substitution at the C4 position is followed by an intramolecular cyclization or a subsequent intermolecular reaction.
Transition Metal-Catalyzed MCRs: Develop MCRs that incorporate a cross-coupling step at the C-Br bond, combined with reactions at other positions of the coumarin scaffold.
Isocyanide-Based MCRs: Explore the use of this compound in classic isocyanide-based MCRs like the Ugi or Passerini reactions, potentially after conversion to a suitable functional group.
Combinatorial Library Synthesis: Utilize MCRs involving this compound to rapidly generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science. arabjchem.org
For example, a hypothetical MCR could involve the reaction of this compound with an amine and an alkyne in a one-pot, palladium-catalyzed process to generate complex, fused heterocyclic systems. This approach allows for the rapid construction of intricate molecular architectures from simple starting materials.
Interdisciplinary Research Opportunities in Advanced Chemical Science
The unique electronic and structural features of this compound and its derivatives open up numerous opportunities for interdisciplinary research, bridging synthetic chemistry with materials science, chemical biology, and medicinal chemistry.
Research Focus:
Materials Science: The coumarin scaffold is known for its fluorescent properties. Derivatives of this compound could be explored as novel fluorescent probes, sensors for metal ions or biomolecules, or as components in organic light-emitting diodes (OLEDs). The heavy bromine atom could also impart interesting photophysical properties, such as phosphorescence.
Medicinal Chemistry: Coumarins exhibit a wide range of biological activities. nih.gov New derivatives synthesized from this compound can be screened for potential therapeutic applications, including as anticancer, antimicrobial, or anti-inflammatory agents. ekb.egresearchgate.net The halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.
Chemical Biology: Functionalized derivatives can be designed as chemical probes to study biological processes. For example, a derivative could be appended with a reactive group to covalently label specific proteins or with a fluorescent tag to visualize cellular components.
Agrochemicals: The coumarin core is present in some rodenticides. researchgate.net Novel derivatives could be investigated for their potential as new pesticides or herbicides, with the aim of improving efficacy and reducing environmental impact.
The versatility of the this compound scaffold ensures that its future exploration will likely lead to significant advancements across multiple scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for preparing 6-Bromo-4-chlorocoumarin with high purity?
To synthesize this compound, a multi-step approach is typically employed:
- Bromination : Introduce bromine at the 6-position using electrophilic aromatic substitution, often with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
- Chlorination : Chlorination at the 4-position can be achieved via radical substitution or using chlorinating agents like SOCl₂ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are critical for isolating high-purity products. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Use a combination of techniques:
- X-ray crystallography : For unambiguous confirmation, solve the crystal structure using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement). Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
- Spectroscopy : Validate with - and -NMR (e.g., δ ~6.5–8.5 ppm for aromatic protons) and FT-IR (C=O stretch ~1700 cm, C-Br ~600 cm) .
Q. What analytical methods are recommended for detecting trace impurities in this compound?
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor at 254 nm for coumarin absorption .
- Elemental Analysis : Confirm stoichiometry (expected C: ~40.2%, H: ~1.7%, Br: ~26.5%, Cl: ~11.8%) .
Advanced Research Questions
Q. How do steric and electronic effects of bromine/chlorine substituents influence the photophysical properties of this compound?
- Electronic Effects : Bromine’s electron-withdrawing nature red-shifts UV-Vis absorption (λmax ~320–350 nm) by stabilizing the excited state. Chlorine at the 4-position enhances fluorescence quantum yield by reducing non-radiative decay .
- Steric Effects : Substituent positions can alter π-π stacking in solid-state applications. Computational modeling (DFT, TD-DFT) is advised to predict absorption/emission spectra .
Q. What strategies resolve contradictions in crystallographic data for halogenated coumarins?
Q. How can this compound be functionalized for targeted biological or material science applications?
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Oxidative Addition : Bromine’s higher electronegativity facilitates Pd(0)-catalyzed oxidative addition compared to chlorine. Monitor reaction kinetics via in situ -NMR (if fluorine tags are used) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
